2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 683780-03-2
VCID: VC4649174
InChI: InChI=1S/C17H16FN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21)
SMILES: COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F
Molecular Formula: C17H16FN3O
Molecular Weight: 297.333

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine

CAS No.: 683780-03-2

Cat. No.: VC4649174

Molecular Formula: C17H16FN3O

Molecular Weight: 297.333

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine - 683780-03-2

Specification

CAS No. 683780-03-2
Molecular Formula C17H16FN3O
Molecular Weight 297.333
IUPAC Name 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Standard InChI InChI=1S/C17H16FN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21)
Standard InChI Key JYZQJBUPRQMJJD-UHFFFAOYSA-N
SMILES COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

2-(4-Fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine features a quinazoline core (a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3). The 4-fluorophenyl group at position 2 introduces electron-withdrawing effects, while the 2-methoxyethylamine substituent at position 4 adds hydrophilicity to the otherwise hydrophobic scaffold.

Molecular Formula and Weight

The molecular formula is inferred as C₁₇H₁₆FN₃O, derived from the structural analog N-(2-methoxyethyl)-2-(4-methylphenyl)quinazolin-4-amine (C₁₈H₁₉N₃O) . Replacing the methyl group (-CH₃) with fluorine (-F) reduces the carbon count by one and increases the molecular weight by 4 atomic mass units (from 293.4 g/mol to approximately 297.4 g/mol).

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogous quinazolines provide benchmarks:

  • IR Spectroscopy: Expected peaks include C-F stretching (~1135 cm⁻¹) , C=O (if oxidized, ~1682 cm⁻¹) , and N-H stretching (~3300 cm⁻¹).

  • ¹H NMR: Aromatic protons in the quinazoline and fluorophenyl rings would appear as multiplets between δ 7.13–8.51 ppm . The methoxyethyl group’s protons would resonate as a triplet (δ 3.50–3.70 ppm) for the -OCH₂CH₂- moiety and a singlet (δ 3.30 ppm) for the methoxy (-OCH₃) group .

  • ¹³C NMR: The quinazoline carbons (C-2 and C-4) would appear near δ 160–170 ppm, while the fluorophenyl carbons would show deshielding effects (δ 115–165 ppm) .

Synthesis and Characterization

Synthetic Route

A plausible synthesis involves two key steps (Figure 1):

  • Formation of the Quinazoline Core: Reacting 4-fluoroaniline with carbon disulfide (CS₂) and dimethyl sulfate (DMS) in dimethyl sulfoxide (DMSO) to yield 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one .

  • Amination at Position 4: Substituting the thioxo group with 2-methoxyethylamine via nucleophilic aromatic substitution. This step parallels methodologies used in synthesizing N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine .

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagentsSolventTemperatureYield
1CS₂, DMS, NaOHDMSO0–5°C75–85%
22-Methoxyethylamine, NaOHEthanol80°C60–70%

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water mixture) and characterized using:

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 297.4 (M⁺).

  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC): To confirm connectivity between the quinazoline core and substituents .

CompoundActivityTargetIC₅₀/EC₅₀Source
N-(4-Chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amineKinase inhibitionKDR12 nM
3-(4-Fluorophenyl)-2-methylsulfanylquinazolin-4-oneAnticonvulsantGABA-A45 mg/kg

ADMET Profiles

  • Absorption: The methoxyethyl group improves water solubility, enhancing oral bioavailability compared to purely aromatic quinazolines .

  • Metabolism: Fluorine substitution reduces susceptibility to cytochrome P450 oxidation, potentially prolonging half-life .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s kinase inhibitory potential aligns with trends in targeted cancer therapy. For example, analogs like gefitinib (an EGFR inhibitor) share structural motifs with quinazoline amines .

Neurological Disorders

Quinazolines with fluorophenyl groups show promise in treating epilepsy and anxiety . The 2-methoxyethyl chain may facilitate blood-brain barrier penetration.

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